2-(6-Chloropyrazin-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloropyrazin-2-yl)propan-2-ol is a chemical compound that belongs to the class of pyrazine derivatives. It has gained significant attention in scientific research due to its potential biological activity and various applications. The molecular formula of this compound is C7H9ClN2O, and its molecular weight is 172.61 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyrazin-2-yl)propan-2-ol typically involves the reaction of 6-chloropyrazine with appropriate reagents under controlled conditions. One common method involves the use of pyrazine derivatives and chlorinating agents to introduce the chlorine atom at the desired position on the pyrazine ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropyrazin-2-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrazine N-oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives .
Scientific Research Applications
2-(6-Chloropyrazin-2-yl)propan-2-ol has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Chloropyrazin-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
2-(6-Bromopyrazin-2-yl)propan-2-ol: Similar in structure but with a bromine atom instead of chlorine.
6-Chloropyrazine-2-methanol: Similar in structure but with a hydroxyl group instead of a propanol group.
Uniqueness
2-(6-Chloropyrazin-2-yl)propan-2-ol is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the propanol group allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(6-chloropyrazin-2-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-7(2,11)5-3-9-4-6(8)10-5/h3-4,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELKLBRDTBTEQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=CC(=N1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.